5-Amino-6-(dimethylamino)-2-methylpyrimidin-4(1H)-one
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Overview
Description
5-Amino-6-(dimethylamino)-2-methylpyrimidin-4(1H)-one is a pyrimidine derivative with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a methyl group attached to a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(dimethylamino)-2-methylpyrimidin-4(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diamino-6-methylpyrimidine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-(dimethylamino)-2-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
5-Amino-6-(dimethylamino)-2-methylpyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-6-(dimethylamino)-2-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-methyluracil: Similar in structure but lacks the dimethylamino group.
6-Amino-5-carboxamidouracil: Contains a carboxamide group instead of a dimethylamino group.
5-Amino-6-(D-ribitylamino)uracil: Contains a ribitylamino group instead of a dimethylamino group.
Uniqueness
5-Amino-6-(dimethylamino)-2-methylpyrimidin-4(1H)-one is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H12N4O |
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Molecular Weight |
168.20 g/mol |
IUPAC Name |
5-amino-4-(dimethylamino)-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H12N4O/c1-4-9-6(11(2)3)5(8)7(12)10-4/h8H2,1-3H3,(H,9,10,12) |
InChI Key |
IYOCHPLJDBLGTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)N)N(C)C |
Origin of Product |
United States |
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